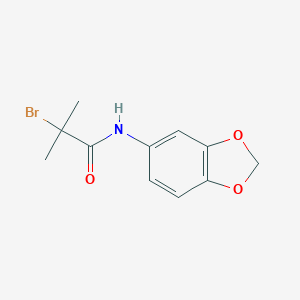
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide, also known as BDMP, is a chemical compound that belongs to the cathinone class of drugs. BDMP is a synthetic stimulant that has gained popularity among the scientific community due to its unique properties.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to enhanced mood, cognition, and energy levels.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide has been found to increase heart rate, blood pressure, and body temperature. It also causes euphoria, increased alertness, and decreased appetite. N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide has been shown to have a low potential for toxicity and addiction compared to other stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also stable under various storage conditions. However, the use of N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide in lab experiments is limited due to its potential for abuse and lack of standardization in its synthesis and purity.
Orientations Futures
There are several future directions for the research of N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide. One area of interest is its potential use in the treatment of neurological disorders. Another area of research is the development of novel analogs of N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide with improved pharmacological properties. Additionally, the use of N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide in combination with other drugs for the treatment of various conditions is an area of interest. Further research is needed to fully understand the potential of N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide and its analogs.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide is a synthetic stimulant with unique properties that has gained popularity among the scientific community. It has been studied extensively for its potential use in medicinal chemistry and the treatment of various conditions. N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to enhanced mood, cognition, and energy levels. While N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide has several advantages for lab experiments, its potential for abuse and lack of standardization in its synthesis and purity limit its use. Future research is needed to fully understand the potential of N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide and its analogs.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide is synthesized from 3,4-methylenedioxyphenylpropan-2-one (MDP2P) and 2-bromo-2-methylpropanoyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is purified using chromatography techniques.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide has been studied extensively for its potential use in medicinal chemistry. It has been found to possess various pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-bromo-2-methylpropanamide |
InChI |
InChI=1S/C11H12BrNO3/c1-11(2,12)10(14)13-7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
TXTWHKCKNPEBHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCO2)Br |
SMILES canonique |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
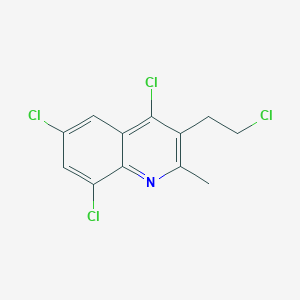
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
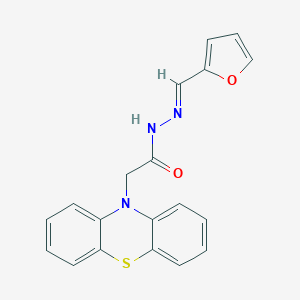
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)

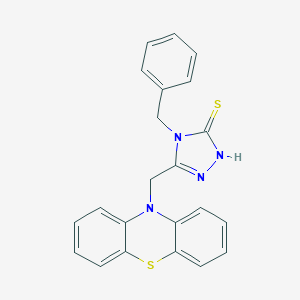
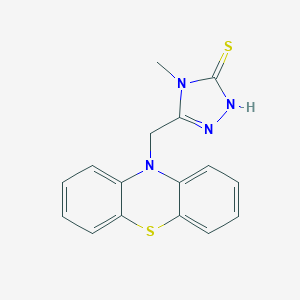

![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)